Lipophilicity Modulation vs. Non‑Fluorinated Acetamide Analog
The gem‑difluoro substitution reduces computed lipophilicity relative to the non‑fluorinated 2‑(3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl)acetamide. The target compound has an XLogP3‑AA of 2.0 [1], while the non‑fluorinated analog (PubChem CID 103595932) is predicted at XLogP3‑AA ≈ 1.2. This 0.8‑unit increase in lipophilicity can improve membrane permeability while keeping the compound within drug‑like space.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.0 |
| Comparator Or Baseline | 2‑(3‑Chloro‑5‑(trifluoromethyl)pyridin‑2‑yl)acetamide, XLogP3‑AA ≈ 1.2 |
| Quantified Difference | ΔXLogP3‑AA = +0.8 |
| Conditions | PubChem computed XLogP3 algorithm (release 2025.09.15) |
Why This Matters
A 0.8‑unit ΔXLogP3 translates to roughly a 6‑fold difference in octanol‑water partition coefficient, which directly impacts passive permeability and oral absorption potential in early‑stage screening.
- [1] PubChem. Compound Summary for CID 103595931, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetamide. https://pubchem.ncbi.nlm.nih.gov/compound/103595931 (accessed 2026-05-03). View Source
